molecular formula C12H12N2O2 B1357993 Ethyl 8-aminoquinoline-3-carboxylate CAS No. 190138-00-2

Ethyl 8-aminoquinoline-3-carboxylate

Cat. No. B1357993
M. Wt: 216.24 g/mol
InChI Key: FLYPPJMEMJHTTQ-UHFFFAOYSA-N
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Patent
US05916898

Procedure details

Ammonium formate was added to a vigorously stirred mixture of 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline (5.6 g), ethanol (1000 ml) and 10% palladium on carbon catalyst (2 g). The mixture was stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings were evaporated to dryness. The residue so obtained was purified by flash chromatography on silica using chloroform as eluant to give 3-ethoxycarbonyl-8-amino-quinoline in 58% yield, mp 94-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].Cl[C:6]1[C:15]2[C:10](=[C:11]([N+:16]([O-])=O)[CH:12]=[CH:13][CH:14]=2)[N:9]=[CH:8][C:7]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20]>[Pd].C(O)C>[CH2:22]([O:21][C:19]([C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:6]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])=[O:20])[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC1=C(C=NC2=C(C=CC=C12)[N+](=O)[O-])C(=O)OCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
the pad washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=C(C=CC=C2C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.